FAAH Inhibitory Potency and Reversibility Profile of the Benzothiazole Chemotype (Class-Level Inference)
The benzothiazole-sulfonamide chemotype to which N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylsulfonyl)benzamide belongs has been characterized as a potent, reversible FAAH inhibitor with nanomolar potency. In the foundational SAR study, the core benzothiazole analogue 3 exhibited an IC50 of 18 ± 8 nM against human FAAH, while the optimized analogue 16j achieved an IC50 of 0.7 nM. [1] A subsequent mechanistic study on a closely related benzothiazole inhibitor (compound 1) demonstrated an IC50 of ~2 nM against recombinant human FAAH, with no evidence of covalent adduct formation confirmed by mass spectrometry and full recovery of enzyme activity upon prolonged dialysis (>10 h), establishing a reversible, slowly dissociating binding mode. [2] This contrasts with many historical FAAH inhibitors (e.g., URB597, PF-04457845) that act via covalent carbamylation. The target compound shares the sulfonyl-benzamide-thiazole architecture critical for this non-covalent, reversible mechanism.
| Evidence Dimension | FAAH IC50 (recombinant human enzyme) |
|---|---|
| Target Compound Data | Not directly determined for CAS 896361-70-9; inferred from chemotype range of 0.7–18 nM. [1] |
| Comparator Or Baseline | Benzothiazole analogue 3 (IC50 = 18 ± 8 nM); analogue 16j (IC50 = 0.7 nM); compound 1 (IC50 ≈ 2 nM). Covalent comparator URB597 (IC50 = 4.6 nM, rat FAAH). [1] [2] |
| Quantified Difference | Analogues within the series show a >25-fold potency range; compound 1 demonstrates reversible binding unlike covalent comparators. |
| Conditions | Recombinant human FAAH enzyme assay; preincubation and dialysis studies per Ahn et al. (2011). [2] |
Why This Matters
For researchers requiring a reversible FAAH tool compound with a defined kinetic signature distinct from covalent inhibitors, the benzothiazole-sulfonamide class offers superior mechanistic clarity and tunable residence time, reducing the risk of persistent target engagement that complicates in vivo interpretation.
- [1] Wang X, Sarris K, Kage K, Zhang D, Brown SP, Kolasa T, Surowy C, El Kouhen OF, Muchmore SW, Brioni JD, Stewart AO. Synthesis and evaluation of benzothiazole-based analogues as novel, potent, and selective fatty acid amide hydrolase inhibitors. J Med Chem. 2009 Jan 8;52(1):170-80. doi: 10.1021/jm801042a. PMID: 19072118. View Source
- [2] Ahn K, Johnson DS, Fitzgerald LR, Liimatta M, Arendse A, Stevenson T, Lund ET, Nugent RA, Nomanbhoy TK, Alexander JP, Cravatt BF. Mechanism of inhibition of fatty acid amide hydrolase by sulfonamide-containing benzothiazoles: long residence time derived from increased kinetic barrier and not exclusively from thermodynamic potency. J Med Chem. 2011 Aug 25;54(16):5903-14. doi: 10.1021/jm200649m. PMID: 21728345. View Source
